molecular formula C15H23NO4S B2614031 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide CAS No. 1234856-72-4

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2614031
CAS No.: 1234856-72-4
M. Wt: 313.41
InChI Key: JHCPESLDYVTUGV-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl alcohol: This can be achieved through the reduction of cyclopentanone using a reducing agent such as sodium borohydride (NaBH4).

    Alkylation: The cyclopentyl alcohol is then alkylated with an appropriate alkyl halide to introduce the desired substituent.

    Sulfonamide formation: The alkylated cyclopentyl alcohol is reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Similar structure but with a different alkyl group.

    N-(1-hydroxycyclohexyl)methyl)-2-methoxybenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-ethyl-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-3-12-6-7-13(20-2)14(10-12)21(18,19)16-11-15(17)8-4-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCPESLDYVTUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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